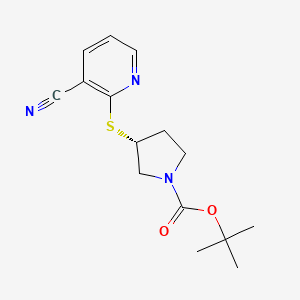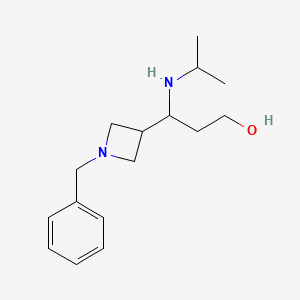
3-Amino-2,4,5-trifluoro-6-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,4,5-trifluoro-6-methylbenzoic acid is an organic compound with the molecular formula C8H6F3NO2. This compound is characterized by the presence of three fluorine atoms, an amino group, and a methyl group attached to a benzoic acid core. It is known for its applications in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4,5-trifluoro-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,4,5-trifluoro-6-methylbenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,4,5-trifluoro-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reagents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-nitro-2,4,5-trifluoro-6-methylbenzoic acid, while reduction can revert it to the original amino compound.
Scientific Research Applications
3-Amino-2,4,5-trifluoro-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2,4,5-trifluoro-6-methylbenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of three fluorine atoms.
2-Amino-5-methylbenzoic acid: Lacks the fluorine atoms but has a similar amino and methyl group arrangement.
3-Amino-4-methylbenzoic acid: Similar structure but without the fluorine atoms.
Uniqueness
3-Amino-2,4,5-trifluoro-6-methylbenzoic acid is unique due to the presence of three fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
3-amino-2,4,5-trifluoro-6-methylbenzoic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-2-3(8(13)14)5(10)7(12)6(11)4(2)9/h12H2,1H3,(H,13,14) |
InChI Key |
AKZAKFKAYAPIKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)N)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


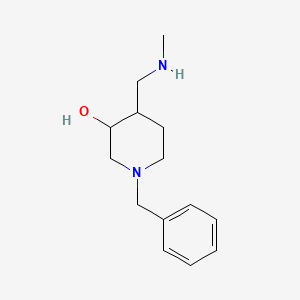
![3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963202.png)
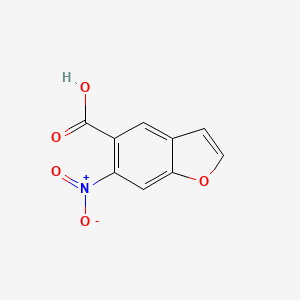

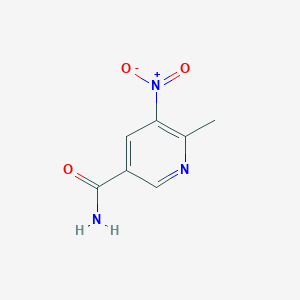

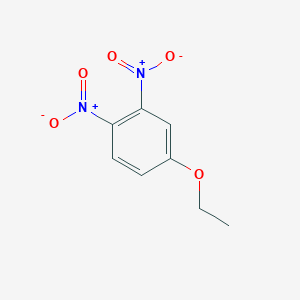

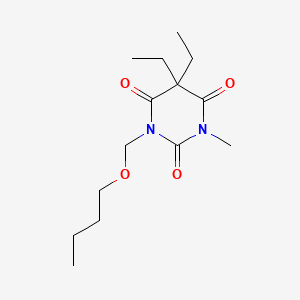
![(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine](/img/structure/B13963244.png)
